Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
Overview
Description
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate is a chemical compound with the molecular formula C12H11BrO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate typically involves the bromination of benzo[b]thiophene followed by esterification. One common method involves the reaction of 5-bromobenzo[b]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Chemical Reactions Analysis
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a palladium catalyst.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors and light-emitting diodes.
Mechanism of Action
Comparison with Similar Compounds
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate can be compared with other thiophene derivatives such as:
2-Bromobenzothiophene: Similar in structure but lacks the ethyl acetate group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl acetate group.
Thiophene-3-acetic acid: Similar structure but with an acetic acid group instead of an ethyl acetate group.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2S/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCNNIJKZVAOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616382 | |
Record name | Ethyl (5-bromo-1-benzothiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17266-44-3 | |
Record name | Ethyl (5-bromo-1-benzothiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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